molecular formula C13H15ClN4O2 B8040516 1-((6-Chloropyridin-2-yl)oxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

1-((6-Chloropyridin-2-yl)oxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B8040516
M. Wt: 294.74 g/mol
InChI Key: JRQZWRXXLFCQIZ-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-2-yl)oxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a useful research compound. Its molecular formula is C13H15ClN4O2 and its molecular weight is 294.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)oxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-13(2,3)11(19)12(18-8-15-7-16-18)20-10-6-4-5-9(14)17-10/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQZWRXXLFCQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

33.8 g (0.2 mol) of 1,1-dichloro-3,3-dimethyl-butan-2-one, 26 g (0.2 mol) of 6-chloro-2-hydroxy-pyridine, 21 g (0.3 mol) of 1,2,4-triazole and 56 g (0.4 mol) of potassium carbonate were heated under reflux in 250 ml of acetone for 12 hours, while stirring. Thereafter, the mixture was allowed to cool, the salt which had precipitated was filtered off and the filtrate was concentrated in vacuo. Isopropanol was added to the oily residue, it being possible to isolate successively three crystal fractions. The first two contained mainly 1,1-bis-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one of melting point 157°-158° C. and 1,1-bis-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-butan-2-one of melting point 102°-104° C. 4 g of 1-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 102° C. were obtained from the third fraction.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
1,1-bis-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1-bis-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-butan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

50.5 g (0.5 mol) of triethylamine were added dropwise to 123 g (0.5 mol) of crude 1-bromo-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one and 65 g (0.5 mol) of 6-chloro-2-hydroxy-pyridine in 250 ml of absolute acetonitrile at 24° to 30° C., while stirring. The mixture was stirred at room temperature for 3 hours and filtered and the filtrate was concentrated in vacuo. After treatment with water, the residue crystallized out. 76.6 g (52% of theory) of 1-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 103°-105° C. were obtained.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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